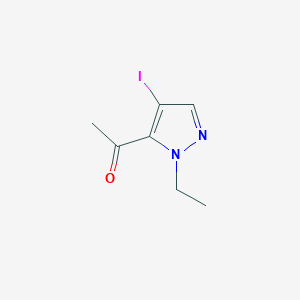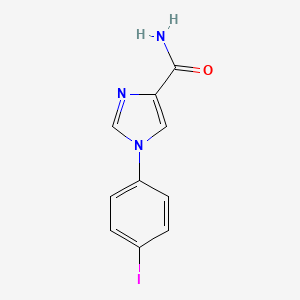
Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor followed by nitration and esterification. The general synthetic route can be summarized as follows:
Iodination: The starting material, 1-methyl-3-nitro-1H-pyrazole, is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position.
Esterification: The resulting 4-iodo-1-methyl-3-nitro-1H-pyrazole is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Derivatives with different substituents at the 4-position.
Reduction: 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylate.
Hydrolysis: 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
科学研究应用
Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
4-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the nitro and ester groups.
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but lacks the iodine atom.
Uniqueness: Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H6IN3O4 |
|---|---|
分子量 |
311.03 g/mol |
IUPAC 名称 |
methyl 4-iodo-2-methyl-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6IN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3 |
InChI 键 |
BEHIFYDUQPJGJH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)







![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



